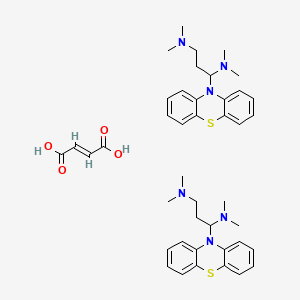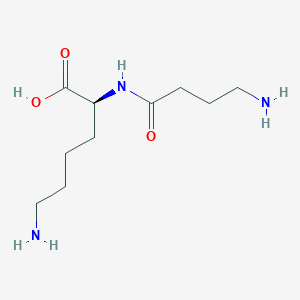
2-Chlor-4-(phenylthio)pyrimidin
Übersicht
Beschreibung
2-Chloro-4-(phenylthio)pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its broad range of applications. It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed. Various 2-chloro pyrimidines with electron-donating or electron-withdrawing groups as novel electrophile partners coupled well with trimethoxy (phenyl)silane and vinyltrimethoxysilane in the presence of CuCl and TBAF, providing desired products in good to excellent yields .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(phenylthio)pyrimidine is C10H7ClN2S . It contains total 22 bond(s); 15 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 sulfide(s), and 1 Pyrimidine(s) .
Chemical Reactions Analysis
In the Hiyama reaction, 2-chloro pyrimidines coupled well with vinyltrimethoxysilane, obtaining desired products .
Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-4-(phenylthio)pyrimidine is 222.69 g/mol. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 368.3±11.0 °C at 760 mmHg, and a flash point of 208.1±4.9 °C .
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Pyrimidine, einschließlich 2-Chlor-4-(phenylthio)pyrimidin, wurden als eine Bandbreite pharmakologischer Wirkungen, einschließlich Antikrebsaktivitäten, gefunden . Sie hemmen die Expression und Aktivität bestimmter wichtiger entzündungshemmender Mediatoren, nämlich Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine .
Synthese neuer Pyrimidinderivate
this compound kann bei der Synthese neuer Pyrimidinderivate verwendet werden . Der nukleophile Angriff auf Pyrimidine unter Verwendung von N-Methylpiperazin erwies sich als hochgradig regioselektiv und begünstigte die Bildung von C-4-substituierten Produkten .
Entwicklung von Antikrebsmitteln
Detaillierte Struktur-Wirkungs-Beziehungsanalyse (SAR) liefert Hinweise für die Synthese neuer Pyrimidinanaloga mit verbesserter Antikrebsaktivität und minimaler Toxizität . Dies könnte zur Entwicklung neuer Pyrimidine als Antikrebsmittel führen .
Regioselektive Synthese
this compound kann in der regioselektiven Synthese verwendet werden . Die Reaktivität der C-4-Position der Halogenpyrimidine ist im Allgemeinen gegenüber C-2 stark bevorzugt .
Einführung einer hydrophoben Seitenkette
Die Einführung einer neuen hydrophoben Seitenkette unter Verwendung von Organolithiumreagenzien ist möglich . Eine Erhöhung des hydrophoben Charakters der Substituenten in 4-Position des Pyrimidinrings wird voraussichtlich die Bindungsaffinität zu den Serotonin-(5-HT)-Rezeptorstellen erhöhen .
Synthese von Pyrimido[1,2-a]benzimidazolen
this compound kann bei der Synthese von Pyrimido[1,2-a]benzimidazolen verwendet werden . Die anschließende Hydrolyse der Trichlormethylgruppe in Verbindung 13 führt zur Bildung von 2-Hydroxypyrimido[1,2-a]benzimidazol .
Wirkmechanismus
Target of Action
2-Chloro-4-(phenylthio)pyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural and synthetic biologically active substances . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
The mode of action of 2-Chloro-4-(phenylthio)pyrimidine involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Protein kinases (PKs) are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates .
Pharmacokinetics
The molecular weight of 2-chloro-4-(phenylthio)pyrimidine is 22269 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anti-inflammatory effects .
Eigenschaften
IUPAC Name |
2-chloro-4-phenylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNKMHHAGXQADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621325 | |
| Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191729-21-2 | |
| Record name | 2-Chloro-4-(phenylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





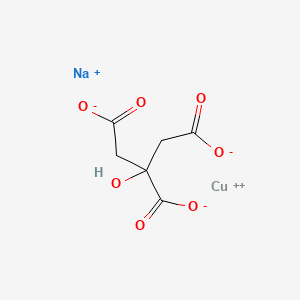
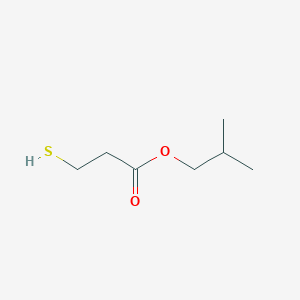


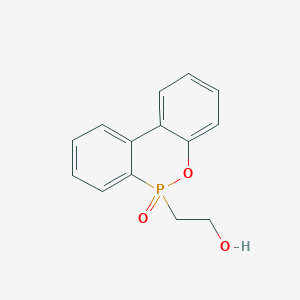
![[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B1628750.png)
![Methyl 4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1628751.png)
